1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

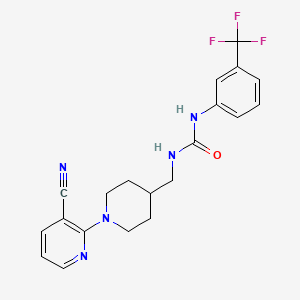

This compound features a urea backbone with two distinct moieties:

- 3-(Trifluoromethyl)phenyl group: A meta-substituted aromatic ring with a strong electron-withdrawing trifluoromethyl group, enhancing metabolic stability and binding affinity.

- 1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl group: A piperidine ring substituted with a cyanopyridine moiety, which may improve solubility and target engagement via hydrogen bonding.

Properties

IUPAC Name |

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O/c21-20(22,23)16-4-1-5-17(11-16)27-19(29)26-13-14-6-9-28(10-7-14)18-15(12-24)3-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMHWPIFMKQGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea , often referred to in literature as a piperidine derivative, has garnered significant attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Characteristics

- Molecular Formula : C17H19N5O

- Molecular Weight : 341.43 g/mol

- Structural Features :

- Piperidine ring

- Cyanopyridine moiety

- Trifluoromethyl phenyl group

The unique combination of these structural elements contributes to its diverse biological activities.

Research indicates that this compound interacts with various molecular targets, influencing several signaling pathways:

- Receptor Interaction : It is known to modulate the activity of chemokine receptors, particularly CXCR3, which plays a crucial role in immune responses and inflammation.

- Signaling Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and neurotransmission.

Antioxidant Activity

In vitro assays have demonstrated that similar compounds exhibit antioxidant properties. For instance, derivatives related to the piperidine structure have shown effective free-radical scavenging abilities . Although specific data on this compound is limited, the structural similarities suggest potential antioxidant effects.

Anticancer Potential

Preliminary studies have indicated that related compounds demonstrate significant anticancer activity. For example, certain pyrimidine derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 0.05 to 0.3 µg/mL . While direct studies on this specific compound are scarce, the structural basis suggests it could exhibit similar properties.

Case Studies

-

Inflammation and Immune Response :

- A study highlighted the potential of compounds with similar structures as allosteric modulators of CXCR3, indicating their use in treating inflammatory diseases.

- The modulation of immune responses through CXCR3 inhibition suggests therapeutic applications in autoimmune disorders.

- Antineoplastic Activity :

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Starting materials undergo cyclization reactions.

- Introduction of the Cyanopyridine Group : Nucleophilic substitution reactions introduce the cyanopyridine moiety.

- Coupling Reaction : The final step involves forming an amide bond with the trifluoromethyl phenyl group.

Scientific Research Applications

Research indicates that compounds similar to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit notable biological activities. These may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, triggering or inhibiting signal transduction processes.

These interactions can modulate biological pathways, leading to desired outcomes in various applications.

Drug Development

The compound is of interest in drug development due to its potential efficacy against various diseases. It has been studied for its role in treating conditions such as:

- Neurological Disorders : Research suggests potential applications in treating acute neurological and psychiatric disorders, including dementia and Alzheimer's disease .

- Gastrointestinal Disorders : The compound may also be useful for treating gastrointestinal diseases, including gastroesophageal reflux disease and irritable bowel syndrome .

Case Studies

- Neurological Applications : In studies focusing on neurological disorders, compounds with similar structures have shown promise in modulating neurotransmitter systems, providing a basis for developing treatments for conditions like schizophrenia and depression .

- Cancer Research : The trifluoromethyl group has been linked to enhanced biological activity in cancer research, making this compound a candidate for further studies aimed at targeting cancer cells .

Synthesis and Production

The synthesis of this compound can be achieved through several methods. Common synthetic routes involve:

- Formation of the Piperidine Ring : This is typically accomplished through the reaction of 3-cyanopyridine with an appropriate amine under controlled conditions.

- Purification Techniques : Advanced purification methods such as chromatography are employed to isolate the final product, ensuring high yield and purity.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl-Urea Motifs

*Molecular weight estimated based on formula C20H19F3N6O.

Key Observations:

- Substituent Position : The meta -CF3 substitution in the target compound contrasts with para -CF3 in ’s compounds. This positional difference may influence steric interactions and binding specificity .

- Biological Targets: Compounds in and feature extended pharmacophores (thiazole-piperazine, tetrazole), suggesting divergent targets compared to the simpler cyanopyridine-piperidine motif in the target compound .

Anti-Tuberculosis Urea Derivatives ()

| Compound Name | Substituents | Yield (%) | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|

| 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea (27) | Heptyl chain; fluoro-CF3-phenyl | 96 | 77–79 | 348.3 |

| 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea (24) | Cyclooctyl; chloro-methylphenyl | 88 | 138–140 | 320.8 |

Key Observations:

- Simpler Structures: Anti-TB ureas lack the piperidine-cyanopyridine scaffold, relying on lipophilic chains (e.g., heptyl) or cyclic alkyl groups (e.g., cyclooctyl) for activity. This suggests the target compound’s piperidine-cyanopyridine group may confer improved selectivity or pharmacokinetics .

- High Yields : Anti-TB compounds exhibit yields up to 96%, exceeding those of sEH-targeting analogs (51–66%) in .

GPCR-Targeting Urea ()

| Compound Name | Substituents | Molecular Weight | Hydrogen Bond Acceptors | Target |

|---|---|---|---|---|

| 1-[1-[(9-Acetyl-9-azabicyclo[3.3.1]non-2-en-3-yl)methyl]piperidin-4-yl]-3-[3-fluoro-5-(trifluoromethyl)phenyl]urea | Bicyclic acetyl-azabicyclononene; fluoro-CF3-phenyl | 482.5 | 7 | C-X-C chemokine receptor 3 (Cxcr3) |

Key Observations:

- Complex Scaffold: The bicyclic structure in ’s compound contrasts with the target’s monocyclic piperidine, highlighting trade-offs between structural complexity and target specificity .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its potential as a drug candidate?

The compound features a piperidine ring linked to a 3-cyanopyridinyl group and a trifluoromethylphenylurea moiety . The cyanopyridine group may enhance binding to enzymatic targets (e.g., kinases or hydrolases) through hydrogen bonding, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for membrane permeability . The urea linker facilitates hydrogen-bond interactions with biological targets, a common feature in kinase inhibitors .

Basic: What synthetic strategies are effective for constructing the urea linkage in this compound?

The urea bond is typically formed via carbodiimide-mediated coupling (e.g., EDCI or DCC) between an amine and an isocyanate or carbamate. For example:

- Reagents : EDCI with DMAP in dichloromethane or DMF.

- Conditions : Room temperature or mild heating (40–60°C), monitored by TLC/HPLC.

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of EDCI) and reaction time (12–24 hrs) .

Advanced: How can reaction conditions be systematically optimized to improve synthesis yield and purity?

Use Design of Experiments (DoE) methodologies:

- Variables : Solvent polarity (DMF vs. CH₂Cl₂), temperature, and reagent ratios.

- Response surface modeling : Identify optimal conditions (e.g., 65% yield achieved in DMF at 50°C with EDCI:amine ratio of 1.3:1) .

- Purity control : Employ HPLC with a C18 column (acetonitrile/water gradient) and MS for byproduct identification .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

- 1H/13C NMR : Confirm regiochemistry (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) and urea NH signals (δ 8.5–9.5 ppm) .

- HPLC : Monitor purity (>95% using a 220 nm UV detector).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 429.4) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

- Batch variability : Test purity via HPLC and quantify impurities (e.g., unreacted starting materials).

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.

- Dose-response curves : Compare IC₅₀ values under identical conditions (e.g., 10 µM ATP concentration in kinase assays) .

Advanced: What computational and experimental approaches elucidate the compound’s mechanism of action?

- Molecular docking : Map interactions with targets like soluble epoxide hydrolase (sEH) or kinases (e.g., binding affinity to ATP pockets).

- SAR studies : Compare analogs (e.g., replacing trifluoromethyl with chloro or fluoro groups) to identify critical substituents .

- Enzyme inhibition assays : Measure IC₅₀ using fluorogenic substrates (e.g., 6-methoxy-2-naphthaldehyde for sEH) .

Basic: What are the solubility and stability considerations for this compound in vitro?

- Solubility : Poor aqueous solubility (enhance with DMSO or cyclodextrin carriers).

- Stability : Perform stress testing (pH 3–9 buffers, 37°C) and monitor degradation via LC-MS. The trifluoromethyl group enhances stability against oxidative metabolism .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

- Bioisosteric replacement : Swap cyanopyridine with pyrimidine to reduce toxicity.

- Prodrug strategies : Introduce ester groups on the piperidine nitrogen for enhanced oral bioavailability.

- LogP optimization : Use substituents like methoxy or methyl to balance lipophilicity (target LogP 2–4) .

Basic: What in vitro assays are recommended for initial biological screening?

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR).

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.

- Solubility : Measure kinetic solubility in PBS (pH 7.4) .

Advanced: How can metabolomic studies identify off-target effects or metabolic pathways?

- LC-MS/MS metabolomics : Profile hepatic microsomal metabolites (e.g., cytochrome P450 oxidation products).

- Reactive intermediate trapping : Incubate with glutathione to detect electrophilic metabolites.

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.